molecular formula C22H21F3N4O2S B6546293 N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-3-(trifluoromethyl)benzene-1-sulfonamide CAS No. 946239-81-2

N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-3-(trifluoromethyl)benzene-1-sulfonamide

Cat. No.: B6546293
CAS No.: 946239-81-2
M. Wt: 462.5 g/mol
InChI Key: HTTDFNOUCLYHCS-UHFFFAOYSA-N
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Description

N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-3-(trifluoromethyl)benzene-1-sulfonamide is a sulfonamide derivative featuring a pyridazine core substituted with a piperidinyl group and a phenyl ring linked to a trifluoromethylbenzene sulfonamide moiety. Its molecular formula is C₂₂H₂₀F₃N₅O₂S, with a molecular weight of 475.49 g/mol (calculated based on structural analogs in ).

Properties

IUPAC Name

N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21F3N4O2S/c23-22(24,25)17-5-4-6-19(15-17)32(30,31)28-18-9-7-16(8-10-18)20-11-12-21(27-26-20)29-13-2-1-3-14-29/h4-12,15,28H,1-3,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTDFNOUCLYHCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-3-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological properties, and relevant case studies.

Structural Overview

The compound features a sulfonamide group, a trifluoromethyl substituent, and a piperidinyl-pyridazinyl moiety. Its molecular formula is C19H20F3N3O2SC_{19}H_{20}F_3N_3O_2S, and it possesses a molecular weight of approximately 413.45 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group is known for its role in enzyme inhibition, particularly in bacterial systems, while the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that sulfonamide derivatives can inhibit bacterial growth in strains such as Salmonella typhi and Staphylococcus aureus .

Enzyme Inhibition

The compound may also exhibit enzyme inhibitory properties. Sulfonamides are well-documented for their ability to inhibit carbonic anhydrase and acetylcholinesterase, which are crucial in various physiological processes. For example, related studies have demonstrated that certain sulfonamides can effectively inhibit urease, an enzyme linked to urinary tract infections .

Case Studies

  • Antimicrobial Screening : A study synthesized several compounds bearing similar structural motifs to evaluate their antibacterial efficacy. The results indicated moderate to strong activity against various bacterial strains, with some compounds achieving IC50 values below 5 µM .
  • Enzyme Inhibition Assays : In vitro assays demonstrated that derivatives of the sulfonamide class could inhibit urease with varying degrees of potency. One derivative showed an IC50 value of 0.63 µM against urease, highlighting the potential therapeutic applications in treating infections caused by urease-producing bacteria .

Data Table: Biological Activity Overview

Activity Type Target Efficacy Reference
AntibacterialSalmonella typhiModerate to strong
Enzyme InhibitionUreaseIC50 = 0.63 µM
Enzyme InhibitionAcetylcholinesteraseStrong
AntimicrobialStaphylococcus aureusModerate

Scientific Research Applications

Phosphodiesterase Inhibition

The compound has been identified as a potent inhibitor of phosphodiesterase 4 (PDE4). Inhibition of PDE4 leads to increased levels of cyclic adenosine monophosphate (cAMP), which plays a crucial role in various cellular processes, including inflammation and immune response modulation. This property makes it valuable in treating conditions such as:

  • Asthma
  • Chronic Obstructive Pulmonary Disease (COPD)
  • Rheumatoid Arthritis
  • Multiple Sclerosis
  • Psoriasis

The therapeutic efficacy in these diseases is attributed to the suppression of pro-inflammatory cytokines, particularly Tumor Necrosis Factor-alpha (TNF-α), which is linked to the pathogenesis of these conditions .

Clinical Trials

Several clinical trials have explored the efficacy of PDE4 inhibitors in various inflammatory conditions. For instance, a study focusing on COPD patients demonstrated significant improvements in lung function and reduction in exacerbations when treated with PDE4 inhibitors similar to this compound .

Comparative Studies

A comparative study evaluated the effectiveness of N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-3-(trifluoromethyl)benzene-1-sulfonamide against other PDE4 inhibitors. The results indicated that this compound exhibited superior selectivity and potency, highlighting its potential for development into a therapeutic agent .

Potential Side Effects and Considerations

While the compound shows promise, it is essential to consider potential side effects associated with PDE4 inhibition, such as gastrointestinal disturbances and headaches. Ongoing research aims to optimize the structure to enhance efficacy while minimizing adverse effects.

Data Table: Summary of Applications

Application AreaCondition TreatedMechanism
Respiratory DiseasesAsthma, COPDPDE4 inhibition, cAMP increase
Autoimmune DisordersRheumatoid ArthritisCytokine release inhibition
Neurological DisordersMultiple SclerosisInflammatory response modulation
Dermatological ConditionsPsoriasisAnti-inflammatory effects

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Piperidine/Piperazine Derivatives
  • N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}-4-(trifluoromethyl)benzene-1-sulfonamide (): Molecular Weight: 476.52 g/mol.
  • N-[2-(3,4-diethoxyphenyl)ethyl]-2-methyl-5-[4-(piperidin-1-yl)phthalazin-1-yl]benzene-1-sulfonamide ():

    • Molecular Weight : 574.74 g/mol.
    • The phthalazine core and diethoxyphenyl-ethyl chain may enhance lipophilicity, improving membrane permeability but possibly reducing aqueous solubility .
Sulfonamide Group Variations
  • 5-chloro-N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide ():

    • Molecular Weight : 474.99 g/mol.
    • Replacement of the trifluoromethylbenzene sulfonamide with a chlorothiophene-sulfonamide group could modulate electronic properties, affecting interactions with hydrophobic binding pockets .
  • N-{4-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide ():

    • The tetrahydronaphthalene sulfonamide substituent adds bulk and rigidity, which might improve selectivity for sterically constrained targets but reduce synthetic yield due to increased complexity .
Core Heterocycle Modifications
  • Sulfoxide/sulfone groups may improve metabolic stability .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound 475.49 Piperidinyl, CF₃-benzene sulfonamide Balanced lipophilicity
N-{4-[6-(4-methylpiperidin-1-yl)... () 476.52 4-Methylpiperidinyl, CF₃-benzene Increased steric hindrance
5-chloro-N-{3-[6-(piperidin-1-yl)... () 474.99 Chlorothiophene sulfonamide Enhanced halogen interactions
Tetrahydronaphthalene analog () ~500 (estimated) Tetrahydronaphthalene sulfonamide High rigidity

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